molecular formula C18H13N3O2 B2409614 3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034464-14-5

3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2409614
CAS RN: 2034464-14-5
M. Wt: 303.321
InChI Key: QROUWKCFJCOWBW-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of p-Anisaldehyde with Ethanol under reflux conditions .


Molecular Structure Analysis

The molecule consists of a pyridine ring with a nitrile group attached to the 3-position .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Nicotinonitrile or 3-cyanopyridine is an organic compound with the formula NCC 5 H 4 N . It is a colorless solid, highly soluble in water and other polar solvents .

Scientific Research Applications

Multicomponent Synthesis of Thieno[2,3-b]pyridines

Researchers developed a method for synthesizing thieno[2,3-b]pyridines by condensing aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents. This research contributes to the understanding of the structure and potential applications of heterocyclic compounds, which can be pivotal in pharmaceutical and material sciences (Dyachenko et al., 2019).

Colorimetric Sensing of Fluoride Anions

A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed their solid-state properties and hydrogen bonding interactions. Notably, a derivative with a 3,5-dinitrophenyl group demonstrated a color transition in response to fluoride anions, indicating its potential as a colorimetric sensor for fluoride detection in various applications (Younes et al., 2020).

Synthesis of Pyrazolo[4,3-g][1,3]benzothiazole

The synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole was achieved through various reactions, starting from N-methylation of 5-nitro-1H-indazole. The final product and its transformations, including formylation and acylation, present potential applications in developing novel compounds with specific properties (El’chaninov et al., 2018).

Agricultural Bioactivity of Polysubstituted Pyridine Derivatives

Research on polysubstituted pyridine derivatives, such as α-[2-methyl-5-cyano4-(furan-2-yl)-3-ethoxycarboxyl-pyridine-6-thio]acetamide, highlighted their potential fungicidal and herbicidal activities. These findings suggest the compounds' utility in agricultural applications, offering alternatives for pest and weed management (Zheng & Su, 2005).

Synthesis and Anticancer Activity of Bipyridine Derivatives

6-Amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and its analog were synthesized and characterized. Their potential anticancer activity was suggested based on molecular docking studies, indicating their interaction with the colchicine binding site of tubulin, which may contribute to inhibiting tubulin polymerization (Jayarajan et al., 2019).

Mechanism of Action

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Future Directions

The development of new drugs that overcome AMR problems is necessary . In the past, drugs containing heterocyclic nuclei have given high chemotherapeutic values and acted as a remedy for the development of novel drugs .

properties

IUPAC Name

3-cyano-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c19-9-13-2-1-3-15(8-13)18(22)21-11-14-4-5-17(20-10-14)16-6-7-23-12-16/h1-8,10,12H,11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROUWKCFJCOWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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